- 2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor, China, , ,
Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)
941685-08-1 structure
Product Name:4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Numero CAS:941685-08-1
MF:C13H19BrN2OSi
MW:327.292263269424
MDL:MFCD15529217
CID:835092
PubChem ID:57477561
Update Time:2025-08-02
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
- 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine
- 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
- 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
- AS-83403
- DRANOGPOHXHUQP-UHFFFAOYSA-N
- 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- E80835
- EN300-205620
- 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE
- SCHEMBL101528
- SB13963
- DA-21462
- 941685-08-1
- 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
- CS-0004649
- 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
- 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
- A1-13223
- 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD15529217
- Inchi: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
- Chiave InChI: DRANOGPOHXHUQP-UHFFFAOYSA-N
- Sorrisi: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C
Proprietà calcolate
- Massa esatta: 326.04500g/mol
- Massa monoisotopica: 326.04500g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 272
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 27Ų
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333349-100mg |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 100mg |
$294 | 2021-08-18 | |
| Chemenu | CM333349-250mg |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 250mg |
$572 | 2021-08-18 | |
| Chemenu | CM333349-1g |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 1g |
$1250 | 2021-08-18 | |
| Matrix Scientific | 187316-5g |
4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine, 95% |
941685-08-1 | 95% | 5g |
$1816.00 | 2023-09-07 | |
| Chemenu | CM333349-100mg |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 100mg |
$226 | 2024-07-19 | |
| Chemenu | CM333349-250mg |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 250mg |
$377 | 2024-07-19 | |
| Chemenu | CM333349-1g |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 1g |
$769 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1237177-100mg |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 100mg |
$250 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237177-250mg |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 250mg |
$390 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237177-1g |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 1g |
$775 | 2024-06-06 |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 0.5 h, cooled
1.2 1 h, rt
1.2 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
Riferimento
- Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Riferimento
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes, Journal of the American Chemical Society, 2023, 145(5), 3092-3100
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Riferimento
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt; 72 h, rt
Riferimento
- Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy, United Kingdom, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 4 h, 0 °C
Riferimento
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ; rt
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ; rt
Riferimento
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
Riferimento
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Collagen 1 translation inhibitors and methods of use, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
Riferimento
- Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt
Riferimento
- Rapid access to 2-substituted bicyclo[1.1.1]pentanes, ChemRxiv, 2022, 1, 1-8
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 4 h, 0 °C
Riferimento
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 10 °C; 2 h, 10 °C
Riferimento
- Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, rt; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
1.2 0 °C → rt; 16 h, rt
Riferimento
- Pyrazoles as casein kinase 1 delta modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C; < -5 °C; 1 h, < -5 °C
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
Riferimento
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.2 0 °C; 2.5 h, rt
Riferimento
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.2 0 °C; 2.5 h, rt
Riferimento
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Acetonitrile ; 0 °C → 25 °C; 12 h, 25 °C
Riferimento
- Preparation of Nek7 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 0 °C → 25 °C; 12 h, 25 °C
Riferimento
- Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: 1H-Pyrrole , Sodium hydride Solvents: Dimethylformamide ; 2 min, 0 °C; 5 min, 0 °C → rt; 0 °C
1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Heterocycles as factor XIIa inhibitors and their preparation, World Intellectual Property Organization, , ,
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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